Cholan-24-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H42O |
|---|---|
Molecular Weight |
346.6 g/mol |
IUPAC Name |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol |
InChI |
InChI=1S/C24H42O/c1-17(7-6-16-25)20-11-12-21-19-10-9-18-8-4-5-14-23(18,2)22(19)13-15-24(20,21)3/h17-22,25H,4-16H2,1-3H3/t17-,18?,19+,20-,21+,22+,23+,24-/m1/s1 |
InChI Key |
ZWJSLCYDYKYAGX-BRPMRXRMSA-N |
Isomeric SMILES |
C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(CCCO)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Synonyms |
5-beta-cholan-24-ol cholan-24-ol |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Cholan 24 Ol
Strategies for the Preparation of Cholan-24-ol
The synthesis of this compound can be achieved through several strategic pathways, primarily involving the reduction of cholan-24-oic acid derivatives or derivation from naturally abundant steroids like lithocholic acid. These methods also extend to stereoselective approaches to obtain specific isomers.
Reduction Pathways of Cholan-24-oic Acid Derivatives (e.g., Methyl Esters)
A common and effective method for preparing this compound involves the reduction of cholan-24-oic acid derivatives, particularly methyl esters. The use of powerful reducing agents is central to this transformation.
One established pathway begins with the tosylation of methyl lithocholate, which yields 3α-tosyloxy-5β-cholan-24-oic acid methyl ester. srce.hr Subsequent reduction of this ester with a strong reducing agent like lithium aluminum hydride (LAH) in a solvent such as dry tetrahydrofuran (B95107) (THF) effectively converts the ester group at the C-24 position into a primary alcohol, forming 3α-tosyloxy-5β-cholan-24-ol. srce.hr If the reduction is carried out for an extended period, the 3α-tosyloxy group can also be reduced, leading to the formation of 5β-cholan-24-ol. srce.hr
Another approach involves the use of lithium borohydride (B1222165) (LiBH₄). This reagent has been demonstrated to effectively reduce the methyl ester at the C-24 position to the corresponding alcohol. unina.it For instance, treatment of a methyl ester derivative of a cholane (B1240273) scaffold with LiBH₄ can lead to the formation of the C-24 alcohol. unina.it The choice of reducing agent and reaction conditions can be tailored to achieve chemoselectivity, especially when other reducible functional groups are present in the molecule.
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 3α-tosyloxy-5β-cholan-24-oic acid methyl ester | Lithium aluminum hydride (LAH), THF | 5β-Cholan-24-ol | 75% | srce.hr |
| Methyl ester of a cholane derivative | Lithium borohydride (LiBH₄) | This compound derivative | High | unina.it |
Derivations from Naturally Occurring Steroids (e.g., Lithocholic Acid)
Lithocholic acid, a readily available secondary bile acid, serves as a valuable starting material for the synthesis of this compound and its derivatives. srce.hrebi.ac.ukwikipedia.org The general strategy involves the protection of the hydroxyl group at the C-3 position, followed by the reduction of the carboxylic acid at the C-24 position.
A typical synthetic route commences with the protection of the 3α-hydroxyl group of lithocholic acid. nih.gov For example, this can be achieved by reacting lithocholic acid with dihydropyran in the presence of a catalytic amount of pyridinium (B92312) p-toluenesulfonate to form the tetrahydropyranyl (THP) ether. nih.gov The resulting protected acid is then reduced, commonly with lithium aluminum hydride (LAH) in an ethereal solvent, to yield 3α-tetrahydropyranyloxy-5β-cholan-24-ol. nih.gov Subsequent deprotection of the THP group, often under acidic conditions, furnishes the desired 5β-cholan-24-ol. nih.gov
Similarly, cholic acid can be a precursor. nih.gov Through a series of reactions including acetylation of the hydroxyl groups, the resulting 3α,7α,12α-triacetoxy-5β-cholan-24-oic acid can be converted to 3α,7α,12α-triacetoxy-5β-cholan-24-ol. nih.gov
| Starting Material | Key Steps | Final Product | Reference |
| Lithocholic acid | 1. Protection of 3α-OH (e.g., as THP ether) 2. Reduction of carboxylic acid (e.g., with LAH) 3. Deprotection of 3α-OH | 5β-Cholan-24-ol | nih.gov |
| Cholic acid | 1. Acetylation of OH groups 2. Conversion to the alcohol | 3α,7α,12α-triacetoxy-5β-cholan-24-ol | nih.gov |
Stereoselective Syntheses of Specific this compound Isomers
The stereoselective synthesis of specific this compound isomers is critical for studying structure-activity relationships and for the development of stereospecific therapeutic agents. Various strategies have been developed to control the stereochemistry at the C-24 position.
One method involves the stereoselective reduction of a C-24 ketone. For instance, the reduction of a cholest-22-ene-24-one system using Corey's (R)-methyl oxazaborolidine reagent can produce the 24S-allylic alcohol with high stereoselectivity. google.com Similarly, the use of Noyori's 2,2'-dihydroxy-1,1'-binaphthyl lithium aluminum hydride reagent on a 25-ene-24-one system has been shown to give high selectivity for the 24R-alcohol. google.com
Another approach involves the use of chiral auxiliaries or catalysts during the synthesis. For example, the hydrogenation of methyl-3α-acetoxy-23-oxo-5β-cholan-24-oate over a Pt-alumina catalyst modified with cinchona alkaloids can achieve high enantioselection at the C-23 atom, which can then be further elaborated to a specific C-24 stereoisomer. researchgate.net
Furthermore, separation of diastereomers formed during a non-stereoselective reaction is a viable strategy. A Reformatsky reaction of 3α,7α,12α-triacetoxy-5β-cholan-24-al with ethyl DL-α-bromopropionate, followed by hydrolysis, yields a mixture of four stereoisomers which can be separated by chromatographic techniques. nih.gov The configuration of each isomer can then be determined using methods like Horeau's method and 13C-NMR spectroscopy. nih.gov
Functionalization and Derivatization Approaches of the this compound Scaffold
The this compound scaffold, with its primary hydroxyl group at the C-24 position, is amenable to a variety of functionalization and derivatization reactions, leading to the synthesis of diverse ester, ether, and sulfated derivatives with potential applications in various fields.
Synthesis of Ester and Ether Derivatives
The primary alcohol at C-24 of this compound can be readily converted into a wide range of ester and ether derivatives.
Esterification is a common transformation. For example, 5β-cholan-24-ol can be treated with p-toluenesulfonyl chloride (p-TsCl) in pyridine (B92270) to yield 5β-cholan-24-yl tosylate. srce.hr This tosylate is a versatile intermediate for further nucleophilic substitution reactions. Acetylation is another straightforward esterification, often carried out using acetic anhydride (B1165640). researchgate.net
Ether synthesis can also be achieved. For instance, the hydroxyl groups of a cholane derivative can be protected with tert-butyldimethylsilyl (TBDMS) groups to form silyl (B83357) ethers. google.com The formation of tetrahydropyranyl (THP) ethers by reacting the alcohol with dihydropyran in the presence of an acid catalyst is another common protection strategy that results in an ether linkage. nih.gov
| This compound Derivative | Reagent(s) | Product Type | Reference |
| 5β-Cholan-24-ol | p-Toluenesulfonyl chloride, pyridine | Tosyl Ester | srce.hr |
| Lithocholic acid derivative | Acetic anhydride, acetic acid | Acetyl Ester | researchgate.net |
| This compound derivative | TBDMSCl, imidazole | Silyl Ether | google.com |
| Lithocholic acid derivative | Dihydropyran, PPTS | THP Ether | nih.gov |
Formation of Sulfated this compound Derivatives
Sulfation of the C-24 hydroxyl group of this compound and its derivatives is a significant transformation, as sulfated bile alcohols are important biological signaling molecules. nih.gov
The synthesis of sulfated derivatives typically involves reacting the alcohol with a sulfating agent. A common procedure utilizes a sulfur trioxide-pyridine complex or a related reagent. For example, 3α-tetrahydropyranyloxy-5β-cholan-24-ol can be sulfated to produce triethylammonium (B8662869) 3α-tetrahydropyranyloxy-5β-cholan-24-ol sulfate (B86663). nih.gov
The protecting groups on the steroid nucleus are then removed to yield the final sulfated product. In the case of the THP-protected intermediate, treatment with an acid like pyridinium p-toluenesulfonate, followed by basic workup and cation exchange, can provide the sodium salt of the sulfated this compound, such as sodium 3α-hydroxy-5β-cholan-24-ol sulfate. nih.gov This method has been successfully applied to synthesize various sulfated bile acid derivatives. nih.gov
Introduction of Halogen Atoms into the Cholan Framework
The incorporation of halogen atoms into the cholan scaffold can significantly alter the physicochemical and biological properties of the resulting molecules. numberanalytics.com Halogenation can be achieved through various methods, including substitution and addition reactions, targeting either the steroid nucleus or the side chain. numberanalytics.comwikipedia.org
One approach involves the conversion of hydroxyl groups to halides. For instance, 5β-cholan-24-ol can react satisfactorily with polymer-supported triphenylphosphine (B44618) reagents to yield the corresponding halide, demonstrating the utility of neutral reaction conditions. rsc.org Another strategy starts with a dihydroxy cholane derivative, which can be converted to the corresponding 5β-cholane-3,7,24-triol. nih.gov Partial tosylation of this triol at the C-24 position, followed by treatment with sodium iodide, yields the 24-iodo derivative, 24-iodo-5β-cholane-3,7-diol. nih.gov
Direct fluorination of the steroid nucleus represents a more advanced technique. Methods using reagents like Selectfluor® in acetonitrile (B52724) with a catalytic amount of acid have been explored for creating fluorinated keto derivatives. soton.ac.uk The choice of halogenating agent and reaction conditions is critical for controlling the regioselectivity of the reaction. numberanalytics.com Common halogenating agents include molecular halogens (Cl₂, Br₂), N-halosuccinimides (NBS), and hydrogen halides. numberanalytics.comallen.in The Hunsdiecker reaction provides a method for converting carboxylic acid derivatives of this compound to the corresponding organic halides with a one-carbon chain shortening. wikipedia.org
Table 1: Methods for Halogen Introduction into the Cholan Framework
| Starting Material/Precursor | Reagent(s) | Product Type | Reference(s) |
| 5β-Cholan-24-ol | Polymer-supported triphenylphosphine/CCl₄ | Cholan-24-chloride | rsc.org |
| 5β-Cholane-3,7,24-triol | 1. p-Toluenesulfonyl chloride2. Sodium iodide | 24-Iodo-5β-cholane-3,7-diol | nih.gov |
| Keto-cholane derivative | Selectfluor® / Acetic acid | Fluorinated keto-cholane | soton.ac.uk |
| Cholan-24-oic acid silver salt | Bromine (Br₂) | 23-Bromo-nor-cholane (Hunsdiecker reaction) | wikipedia.org |
Oxidation Reactions Leading to Keto and Carboxylic Acid Derivatives (e.g., Cholan-24-oic Acid)
Oxidation is a fundamental transformation in modifying this compound and its parent bile acids. These reactions can selectively target the terminal C-24 alcohol or the hydroxyl groups on the steroid nucleus to produce aldehydes, carboxylic acids, or ketones. frontiersin.org The resulting keto and carboxylic acid derivatives are often key intermediates for further synthesis or are investigated for their own biological activities. nih.gov
The oxidation of the terminal C-24 hydroxyl group of this compound initially yields the corresponding aldehyde, which can be further oxidized to cholan-24-oic acid. This transformation is a critical step in mimicking the natural biosynthetic pathways of bile acids. frontiersin.org
Selective oxidation of the hydroxyl groups on the steroid nucleus is a common strategy. For example, the 3α-hydroxyl group of chenodeoxycholic acid can be selectively oxidized to a ketone using pyridinium chlorochromate (PCC) adsorbed on silica (B1680970) gel, yielding 5β-cholanicacid-3α-ol-7-one. google.com Other oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an acidic medium or Jones reagent (CrO₃/H₂SO₄) are also employed to convert hydroxyl groups at positions 3 and 6 into ketones. Silver carbonate-Celite is another reagent used for the selective oxidation of bile acids. researchgate.net For instance, methyl deoxycholate can be oxidized to methyl 3-oxo-12α-hydroxy-5β-cholan-24-oate. researchgate.net These reactions create oxo-bile acids, which are important metabolites and synthetic precursors. frontiersin.orgnih.gov
Table 2: Representative Oxidation Reactions of Cholan Derivatives
| Starting Material | Oxidizing Agent | Product | Reference(s) |
| Chenodeoxycholic acid | Pyridinium chlorochromate (PCC) on silica gel | 5β-Cholanicacid-3α-ol-7-one | google.com, google.com |
| Hyodeoxycholic acid | Potassium permanganate (KMnO₄) | 3,6-Dioxo-5β-cholan-24-oic acid | |
| Methyl deoxycholate | Silver carbonate-Celite | Methyl 3-oxo-12α-hydroxy-5β-cholan-24-oate | researchgate.net |
| Deoxycholic acid | Sodium periodate (B1199274) (NaIO₄) | 3,4-Seco-12α-hydroxy-5β-cholan-3,4,24-trioic acid (via diol intermediate) | hilarispublisher.com |
Design and Synthesis of Aza-bile Acid Analogues and Polyfunctional Cholan Derivatives
The introduction of nitrogen atoms into the bile acid scaffold to create aza-analogues, along with the synthesis of other polyfunctional derivatives, has led to compounds with novel biological activities. These modifications often aim to enhance receptor selectivity and potency.
A novel synthetic route has been developed for an A-ring 3-aza-bile acid starting from chenodeoxycholic acid. wgtn.ac.nz This multi-step process generates isomeric intermediates that can be converted to the desired aza-bile acid. wgtn.ac.nz Another approach to synthesizing nitrogen-containing derivatives involves the reaction of bile acid methyl esters with diamines, such as ethylenediamine (B42938) or propane-1,3-diamine, to form amide-linked structures at the C-24 position. mdpi.com Further modifications can introduce amino alcohol moieties at various positions on the steroid nucleus. For example, a key intermediate, methyl 3β-oxirane-12-oxo-5β-cholan-24-oate, allows for the introduction of new functional groups via epoxide ring-opening reactions with nucleophiles like 3-amino-1-propanol. mdpi.com
The design of polyfunctional cholan derivatives has yielded highly potent and selective receptor modulators. A notable example is TC-100 (3α,7α,11β-trihydroxy-6α-ethyl-5β-cholan-24-oic acid), a potent and selective Farnesoid X Receptor (FXR) agonist. researchgate.net Its synthesis was guided by docking studies and involved introducing a hydroxyl group at the C-11β position and an ethyl group at the C-6α position of the cholan scaffold. researchgate.net Other polyfunctional derivatives, such as 6β-ethyl-3α,7β-dihydroxy-5β-cholan-24-ol (EUDCOH), have been identified as novel ligands for bile acid receptors. unipg.it
One-Carbon Degradation and Side Chain Modification Strategies
Shortening the C-24 side chain of bile acids by one carbon atom produces 24-nor-bile acids. These modified structures are valuable for investigating the role of side chain length in the biological activity of bile acids.
A highly efficient procedure for this one-carbon degradation provides a more rapid alternative to the classical Barbier-Wieland degradation. nih.govcolab.ws This method involves treating formylated bile acids with sodium nitrite (B80452) in a mixture of trifluoroacetic anhydride and trifluoroacetic acid. nih.govacs.org This condition facilitates a "second order" Beckmann rearrangement, which results in the formation of 24-nor-23-nitriles. nih.govacs.org Subsequent alkaline hydrolysis of these nitrile intermediates yields the corresponding 24-nor-bile acids in high yields. nih.gov This sequence has been successfully applied to synthesize a variety of nor-bile acids, including norcholic acid and nordeoxycholic acid. nih.govcolab.ws The initial cholic acid can be converted to 3α,7α,12α-triformyloxy-5β-cholan-24-ol as a precursor for these transformations. nih.gov
Beyond degradation, side chain modification also includes the introduction of new functional groups. For example, bile acids with a cyclopropyl-containing side chain have been prepared. The synthesis of 3α,7β-dihydroxy-22,23-methylene-5β-cholan-24-oic acid was achieved through the cyclopropanation of 3α,7β-diacetoxy-24-nor-5β-chol-22-ene with ethyl diazoacetate, followed by saponification. nih.gov
Exploration of Novel Synthetic Routes and Reaction Mechanisms
The ongoing exploration of novel synthetic routes and reaction mechanisms continually expands the chemical space of this compound derivatives. These efforts aim to improve efficiency, yield, and stereoselectivity, and to generate compounds with unique properties.
One innovative approach is the use of polymer-supported reagents, such as polymer-supported triphenylphosphine, for converting alcohols like 5β-cholan-24-ol into other functional groups under neutral conditions, which can be advantageous for substrates with sensitive protecting groups. rsc.org The mechanism for such reactions typically involves the formation of an alkoxyphosphonium salt intermediate.
The "second order" Beckmann rearrangement used for one-carbon side chain degradation represents a significant mechanistic advance over traditional methods. nih.govcolab.wsacs.org This reaction proceeds through a 24-nor-23-nitrile intermediate, offering a distinct and efficient pathway to nor-bile acids. nih.gov
In the realm of creating polyfunctional molecules, modern drug design strategies that combine computational docking studies with targeted organic synthesis have proven effective. The development of the selective FXR agonist TC-100, which involved identifying key interactions within the receptor's binding pocket to guide the placement of new hydroxyl and alkyl groups on the cholan scaffold, exemplifies this approach. researchgate.net Furthermore, novel routes for creating aza-bile acids have been established, which in some cases lead to the formation of unexpected but interesting products like tetrahydrofuran bile acid analogues. wgtn.ac.nz The fundamental mechanisms underpinning these syntheses often involve well-understood reaction types such as nucleophilic substitution, addition, and elimination, which are applied in creative ways to the complex steroidal framework. youtube.com
Stereochemical Investigations of Cholan 24 Ol and Its Derivatives
Analysis of Chirality and Enantiomeric Purity in Cholan-24-ol Systems
This compound is an inherently chiral molecule, a characteristic dictated by the stereocenters within its rigid tetracyclic steroid nucleus and its aliphatic side chain. The specific spatial arrangement of substituents at these chiral centers gives rise to its unique stereoisomeric form. The core structure, the cholestane (B1235564) skeleton, features a trans-fusion between the B and C rings and the C and D rings, while the A/B ring fusion can be either cis or trans, leading to the allo (5α) and normal (5β) series, respectively.
The enantiomeric purity of this compound and its derivatives is a critical parameter, as different enantiomers can exhibit distinct biological activities. The analysis of this purity often involves chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD). These methods are highly sensitive to the stereochemical environment of the chromophores within the molecule. For instance, the Cotton effect observed in ORD spectra can provide definitive information about the absolute configuration of the steroid.
Furthermore, chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC), are instrumental in the separation and quantification of enantiomers in this compound systems. These methods utilize chiral stationary phases that interact differentially with the enantiomers, allowing for their effective resolution.
Table 1: Chiral Centers in the this compound Skeleton
| Carbon Atom | Description |
|---|---|
| C-5 | Determines the A/B ring fusion (α or β configuration) |
| C-8 | β-configuration in natural steroids |
| C-9 | α-configuration in natural steroids |
| C-10 | β-configuration with an angular methyl group |
| C-13 | β-configuration with an angular methyl group |
| C-14 | α-configuration in most natural steroids |
| C-17 | Typically has a β-oriented side chain |
Conformational Analysis and Isomerism of this compound Derivatives
The conformational flexibility of this compound derivatives, particularly in the side chain, plays a significant role in their biological activity. The steroid nucleus is relatively rigid, with the cyclohexane (B81311) rings adopting stable chair conformations. However, the C-17 side chain, where the hydroxyl group of this compound is located, exhibits a greater degree of conformational freedom.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of these derivatives. By analyzing coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the preferred conformations of the side chain can be elucidated. The orientation of the C-24 hydroxyl group and the surrounding alkyl groups is of particular interest, as it can influence how the molecule docks into binding pockets of enzymes or receptors.
Isomerism in this compound derivatives is not limited to enantiomerism. Diastereomers can arise from differences in the configuration at one or more, but not all, of the chiral centers. For example, epimers at C-5 (5α and 5β) result in diastereomeric compounds with distinct shapes and biological properties. The A/B cis-fused (5β) steroids have a bent shape, whereas the A/B trans-fused (5α) steroids are flatter.
Table 2: Common Isomeric Forms in Cholane (B1240273) Derivatives
| Isomer Type | Description | Example in Cholane Series |
|---|---|---|
| Enantiomers | Non-superimposable mirror images | ent-Cholan-24-ol |
| Diastereomers | Stereoisomers that are not mirror images | 5α-Cholan-24-ol and 5β-Cholan-24-ol |
| Epimers | Diastereomers that differ at only one chiral center | C-5 epimers (5α and 5β) |
Influence of Stereochemistry on Molecular Recognition and Interactions in Chemical Biology
The precise three-dimensional structure of this compound and its derivatives is fundamental to their ability to engage in specific molecular recognition events within a biological context. The concept of stereospecificity is central here, where the interaction between the steroidal ligand and its biological target, such as a receptor or enzyme, is highly dependent on the stereochemistry of the ligand.
The stereochemistry of the side chain is also critical. The spatial positioning of the C-24 hydroxyl group can facilitate the formation of specific hydrogen bonds with amino acid residues in a binding pocket. The chirality at C-20 influences the orientation of the entire side chain, further impacting molecular recognition. These specific interactions are crucial for the biological function of many steroids, and any alteration in stereochemistry can lead to a significant loss of activity or even a change in the mode of action.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cholanic acid |
| Cholestane |
| ent-Cholan-24-ol |
| 5α-Cholan-24-ol |
Sophisticated Spectroscopic and Structural Characterization Methodologies for Cholan 24 Ol Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of Cholan-24-ol compounds, offering insights into the connectivity and stereochemistry of the molecule.
The ¹H NMR spectrum of this compound provides characteristic signals that are indicative of its steroidal framework and the C-24 hydroxyl group. In a deuterated chloroform (B151607) (CDCl₃) solvent, the protons on the carbon bearing the hydroxyl group (C-24) typically appear as a multiplet in the range of δ 3.57-3.65 ppm. nih.gov The methyl protons of the steroid nucleus are also readily identifiable. The C-18 and C-19 methyl groups resonate as singlets, with the C-18 protons appearing further upfield around δ 0.65 ppm and the C-19 protons at approximately δ 0.91 ppm. nih.gov The C-21 methyl group, adjacent to the chiral center at C-20, presents as a doublet around δ 0.93 ppm due to coupling with the C-20 proton. nih.gov The remaining methylene (B1212753) and methine protons of the steroid rings overlap to form a complex series of multiplets, typically observed between δ 1.02 and 1.96 ppm. nih.gov
When the solvent is switched to deuterated methanol (B129727) (CD₃OD), slight shifts in the proton signals are observed. For instance, the C-24 methylene protons are found around δ 3.51 ppm. researchgate.net Specific protons, such as the axial proton at C-3, can be identified by their characteristic chemical shift and multiplicity, appearing as a broad singlet at approximately δ 4.01 ppm in CD₃OD. researchgate.net
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) nih.gov | Chemical Shift (δ) in CD₃OD (ppm) researchgate.net | Multiplicity |
| H-24 | 3.57-3.65 | 3.51 | m |
| H-19 (CH₃) | 0.91 | 0.97 | s |
| H-21 (CH₃) | 0.93 | 0.92 | d |
| H-18 (CH₃) | 0.65 | Not specified | s |
| Steroid Nucleus (CH, CH₂) | 1.02-1.96 | Not specified | m |
| H-3 | Not specified | 4.01 | br s |
| H-7 | Not specified | 3.05 | t |
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a complete carbon framework of this compound. The carbon attached to the hydroxyl group, C-24, is a key diagnostic signal, resonating at approximately δ 63.8 ppm in CDCl₃. nih.gov The methyl carbons also show distinct signals: C-18 at δ 12.3 ppm, C-19 at δ 21.0 ppm, and C-21 at δ 18.9 ppm. nih.gov The numerous carbons of the steroid rings produce a cluster of signals in the upfield region of the spectrum. For example, in CDCl₃, characteristic peaks are observed at δ 56.8, 56.4, 43.9, 42.9, 40.7, 40.5, 37.8, 36.1, 35.8, 35.6, 32.0, 29.6, 28.5, 27.7, 27.4, 27.2, 26.8, 24.5, and 24.4 ppm. nih.gov
In deuterated methanol, the chemical shifts are slightly altered. For instance, the C-24 carbon appears at δ 63.6 ppm. researchgate.net The comprehensive assignment of all 24 carbon atoms is crucial for confirming the identity of the compound and for the analysis of its derivatives.
| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) nih.gov | Chemical Shift (δ) in CD₃OD (ppm) researchgate.net |
| C-24 | 63.8 | 63.6 |
| C-18 | 12.3 | 12.3 |
| C-19 | 21.0 | 21.9 |
| C-21 | 18.9 | 19.4 |
| C-1 | 37.8 | Not specified |
| C-2 | 27.2 | Not specified |
| C-3 | 27.4 | Not specified |
| C-4 | 29.6 | Not specified |
| C-5 | 43.9 | 45.0 |
| C-6 | 27.7 | Not specified |
| C-7 | 32.0 | Not specified |
| C-8 | 35.8 | 37.0 |
| C-9 | 40.7 | 41.7 |
| C-10 | 36.1 | Not specified |
| C-11 | 21.5 | 22.0 |
| C-12 | 40.5 | 41.1 |
| C-13 | 42.9 | 44.7 |
| C-14 | 56.8 | 57.9 |
| C-15 | 24.5 | 25.0 |
| C-16 | 28.5 | 28.1 |
| C-17 | 56.4 | 56.8 |
| C-20 | 35.6 | Not specified |
| C-22 | 26.8 | Not specified |
| C-23 | 24.4 | Not specified |
While one-dimensional ¹H and ¹³C NMR provide essential data, complex structures like this compound often require more advanced techniques for complete and unambiguous signal assignment. Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable. These techniques allow for the establishment of proton-proton and proton-carbon correlations, which are critical for tracing the connectivity of the entire molecule. For instance, the β-configuration of an ethyl group at the C-6 position in a derivative of this compound was determined using dipolar couplings observed in a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. google.com The analysis of various bile acid derivatives, including those of this compound, often relies on these sophisticated 2D NMR methods for full structural elucidation. acs.orgresearchgate.net
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Data Interpretation and Complete Assignment
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound derivatives. In ESI-MS, the analyte is ionized directly from a solution, which typically results in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For example, in the analysis of a sulfated derivative of this compound, the deprotonated molecule was observed in negative ion mode. nih.gov High-resolution ESI-MS (HR-ESIMS) can provide highly accurate mass measurements, which allows for the determination of the elemental formula of the compound. For instance, the [M+H]⁺ ion for 6β-ethyl-7α-hydroxy-5β-cholan-24-ol was found to have a mass-to-charge ratio (m/z) of 391.3581, which is in close agreement with the calculated value of 391.3576 for the formula C₂₆H₄₇O₂. researchgate.net
| Compound | Ionization Mode | Observed Ion | m/z (Observed) | m/z (Calculated) | Reference |
| Sodium this compound sulfate (B86663) | ESI- | [M – Na⁺]⁻ | 425.2736 | 425.2731 | nih.gov |
| 6β-ethyl-7α-hydroxy-5β-cholan-24-ol | ESI+ | [M+H]⁺ | 391.3581 | 391.3576 | researchgate.net |
Chemical Ionization (CI) is another soft ionization technique that results in less fragmentation compared to electron ionization, making it useful for determining the molecular weight of compounds like this compound. In CIMS, a reagent gas, such as ammonia (B1221849), is used to ionize the analyte molecules. This often results in the formation of adduct ions, for example, [M+NH₄]⁺. For 5β-cholan-24-ol, CIMS analysis using ammonia as the reagent gas showed an [M+NH₄]⁺ ion at an m/z of 364. srce.hr Similarly, a tosylated derivative of this compound, 3α-tosyloxy-5β-cholan-24-ol, displayed an [M+NH₄]⁺ ion at m/z 534. srce.hr This technique is particularly valuable for confirming the molecular mass of the parent compound. srce.hr
| Compound | Reagent Gas | Observed Ion | m/z (Observed) | Reference |
| 5β-cholan-24-ol | Ammonia | [M+NH₄]⁺ | 364 | srce.hr |
| 3α-tosyloxy-5β-cholan-24-ol | Ammonia | [M+NH₄]⁺ | 534 | srce.hr |
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound and related bile alcohols, particularly within complex biological matrices. nih.govnih.gov This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection power of mass spectrometry. capes.gov.br For effective GC-MS analysis, sterols and bile alcohols like this compound are typically derivatized to increase their volatility and improve chromatographic peak shape. aocs.org Common derivatization methods include silylation to form trimethylsilyl (B98337) (TMS) ethers or acetylation. aocs.orgmdpi.comspringernature.com
The analysis of bile alcohols in human bile, for instance, involves isolation, hydrolysis, and subsequent analysis by capillary GC-MS. nih.gov This approach has enabled the identification of various bile alcohols, which primarily exist as sulfate and glucuronide conjugates in their natural state. nih.gov Classical GC-MS provides extensive, structure-dependent fragmentation, which is invaluable for the specific analysis of isobaric isomers of unconjugated bile acids and alcohols. nih.gov The retention time in the gas chromatogram, along with the mass spectrum, provides a high degree of confidence in the identification of specific compounds like this compound. aocs.org
Research has demonstrated the utility of GC-MS in identifying a wide array of sterols and related compounds in various samples. For example, a study on white pepper extracts identified numerous compounds, including derivatives of cholic acid, showcasing the technique's ability to resolve complex mixtures. cmbr-journal.com The NIST Mass Spectrometry Data Center contains GC-MS data for this compound, providing a reference for its identification. nih.gov
Detailed Fragmentation Pattern Analysis for Structural Confirmation
The mass spectrum generated by GC-MS provides a molecular fingerprint in the form of a fragmentation pattern, which is crucial for the structural elucidation of this compound and its isomers. aocs.org Electron impact (EI) ionization at 70 eV is a common method that yields the molecular ion (M+) and a series of characteristic fragment ions. aocs.org
For sterol TMS ethers, the fragmentation patterns are well-characterized. Key fragments include the molecular ion [M]+, a peak corresponding to the loss of a methyl group [M-15]+, and a significant peak at [M-90]+, which represents the loss of trimethylsilanol (B90980) ((CH3)3SiOH). researchgate.net Another characteristic fragment is observed at [M-129]+, which is indicative of Δ5-sterol TMS ethers. mdpi.com The analysis of these fragmentation patterns allows for the precise identification of the sterol core structure and the position of hydroxyl groups. nih.gov
The National Institute of Standards and Technology (NIST) database includes mass spectral data for this compound, which lists a top peak at m/z 217 and a second highest at m/z 346, corresponding to the molecular ion. nih.gov The fragmentation of the side chain is also informative. Cleavage at different bonds within the side chain (C17–C20, C20–C22, C22–C23) results in specific fragment ions that help to define its structure. nih.gov The interpretation of these complex fragmentation patterns, often aided by comparison with spectral libraries and reference standards, is a powerful tool for the unambiguous structural confirmation of this compound. researchgate.netajgreenchem.com
Infrared (IR) Spectroscopy for Characterization of Functional Groups
Infrared (IR) spectroscopy is a valuable analytical technique for identifying the functional groups present in a molecule, such as the hydroxyl group in this compound. researchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
For sterols and bile acids, the IR spectrum provides characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. researchgate.net The C-H stretching vibrations of the steroid nucleus and side chain typically appear in the 2850-3000 cm⁻¹ region. researchgate.net Furthermore, the C-O stretching vibration of the alcohol can be observed in the fingerprint region, typically around 1000-1200 cm⁻¹. researchgate.net
The NIST Chemistry WebBook provides access to IR spectra for related compounds like cholesterol, which serves as a reference for interpreting the spectra of other sterols. nist.gov While a specific vapor phase IR spectrum for this compound is mentioned in the PubChem database, detailed interpretation requires comparison with spectra of structurally similar compounds. nih.gov The presence and position of these characteristic bands in an IR spectrum can confirm the presence of the key functional groups defining this compound.
Interactive Data Table: Characteristic IR Absorption Bands for Sterol Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |
| Alkane (C-H) | Stretching | 2850-3000 |
| Alcohol (C-O) | Stretching | 1000-1200 |
X-ray Crystallography for Precise Absolute Structure and Stereochemical Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound, including the absolute stereochemistry of chiral centers. nih.gov This technique involves directing X-rays onto a single crystal of the substance and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides detailed information about the arrangement of atoms within the crystal lattice.
For complex molecules like bile alcohols, where multiple stereocenters exist, X-ray crystallography is indispensable for unambiguous structural assignment. nii.ac.jp For instance, the configuration of the 24-hydroxyl group in scymnol, a related bile alcohol, was definitively determined using X-ray diffraction analysis. nii.ac.jp Similarly, the structures of numerous bile acid derivatives have been elucidated through this method, providing a foundation for understanding their structure-function relationships. nih.govmdpi.comresearchgate.net
Interactive Data Table: Crystallographic Data for a Related Bile Alcohol
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
| 5β-Cholan-24-ol | C₂₄H₄₂O | Orthorhombic | P2₁2₁2₁ | 10.9 | 38.4 | 10.1 |
Note: Data is for 5β-Cholan-24-ol as reported in the literature and serves as an example of the type of data obtained from X-ray crystallography. iucr.org
Biochemical Pathways and Enzymatic Transformations Involving Cholan 24 Ol Analogs in Research
Biosynthetic Origins and Precursors of the Cholan-24-oic Acid Scaffold
The fundamental structure of bile acids, the cholan-24-oic acid scaffold, originates from cholesterol through a multi-step enzymatic process in the liver. researchgate.netimrpress.comwikipedia.org There are two primary pathways for bile acid biosynthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway. researchgate.netimrpress.com
The classic pathway is the major route, initiated by the hydroxylation of cholesterol at the 7α-position by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in this pathway. researchgate.netimrpress.comwikipedia.org This is followed by modifications to the steroid ring. imrpress.com The intermediate 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one. imrpress.comfrontiersin.org This molecule can then be hydroxylated at the 12α-position by sterol 12α-hydroxylase (CYP8B1) to eventually form cholic acid, or it can proceed without this step to form chenodeoxycholic acid. researchgate.netimrpress.com
The alternative pathway begins with the oxidation of the cholesterol side chain, a reaction catalyzed by sterol 27-hydroxylase (CYP27A1). researchgate.netimrpress.com This is followed by hydroxylation of the steroid nucleus, primarily by oxysterol 7α-hydroxylase (CYP7B1). researchgate.netimrpress.com This pathway is generally considered to contribute a smaller fraction to the total bile acid pool in adults but may be more significant in infancy. frontiersin.org
The final steps in the formation of the C24 carboxylic acid involve the shortening of the C27 side chain of cholesterol, a process that occurs in the peroxisomes and is similar to the β-oxidation of fatty acids. imrpress.comfrontiersin.org This involves the formation of a CoA ester, followed by oxidation, hydration, and another oxidation to form a keto-derivative, which is then cleaved by a thiolase. imrpress.comfrontiersin.org
Enzymatic Hydroxylation and Oxidation Studies of Cholan Structures
The cholan scaffold undergoes various hydroxylation and oxidation reactions catalyzed by specific enzymes, which are critical for the synthesis and modification of bile acids. These transformations alter the physicochemical properties of the bile acids, affecting their solubility, toxicity, and physiological functions. nih.gov
Cytochrome P450 (CYP) enzymes play a central role in the biotransformation of bile acids. capes.gov.brnih.gov Several CYP isoforms are involved in the hydroxylation of the steroid nucleus and the oxidation of the side chain during bile acid synthesis. researchgate.netimrpress.com
CYP7A1 (Cholesterol 7α-hydroxylase): This is the rate-limiting enzyme in the classic pathway of bile acid synthesis, introducing a hydroxyl group at the 7α position of cholesterol. researchgate.netimrpress.comwikipedia.org
CYP8B1 (Sterol 12α-hydroxylase): This enzyme is responsible for the 12α-hydroxylation of intermediates, which determines the ratio of cholic acid to chenodeoxycholic acid. researchgate.netgwu.edu
CYP27A1 (Sterol 27-hydroxylase): This mitochondrial CYP enzyme catalyzes the initial step in the alternative pathway of bile acid synthesis by oxidizing the cholesterol side chain. researchgate.netimrpress.com It is also involved in the later steps of side-chain oxidation in the classic pathway. imrpress.com
CYP7B1 (Oxysterol 7α-hydroxylase): This enzyme is key in the alternative pathway, catalyzing the 7α-hydroxylation of oxysterols. researchgate.netimrpress.com
CYP3A4: Research has shown that CYP3A4 is involved in the metabolism of both cholic acid and chenodeoxycholic acid. capes.gov.brnih.gov For cholic acid, it catalyzes the formation of 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oic acid (3-dehydrocholic acid). capes.gov.brnih.gov In the case of chenodeoxycholic acid, CYP3A4 is responsible for the formation of 7α-hydroxy-3-oxo-5β-cholan-24-oic acid and 3α,6α,7α-trihydroxy-5β-cholan-24-oic acid (γ-muricholic acid). capes.gov.brnih.gov It is also the predominant enzyme in the hepatic microsomal biotransformation of lithocholic acid, a secondary bile acid. nih.gov
The following table summarizes the key cytochrome P450 enzymes and their roles in bile acid biotransformation:
| Enzyme | Function in Bile Acid Metabolism | Pathway |
|---|---|---|
| CYP7A1 | Rate-limiting step, 7α-hydroxylation of cholesterol. researchgate.netimrpress.comwikipedia.org | Classic |
| CYP8B1 | 12α-hydroxylation, determines cholic acid synthesis. researchgate.netgwu.edu | Classic |
| CYP27A1 | Initiates side-chain oxidation. researchgate.netimrpress.com | Alternative & Classic |
| CYP7B1 | 7α-hydroxylation of oxysterols. researchgate.netimrpress.com | Alternative |
| CYP3A4 | Metabolism of cholic, chenodeoxycholic, and lithocholic acids. capes.gov.brnih.govnih.gov | Detoxification/Metabolism |
Host HSDs are involved in the biosynthesis of steroids. nih.gov For example, 3α-hydroxysteroid dehydrogenase is involved in the reduction of a 3-oxo group to a 3α-hydroxy group, a key step in the formation of both cholic and chenodeoxycholic acids. imrpress.com The enzyme 3-hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10) has been shown to have activity towards bile acids, catalyzing the oxidation of 7α- and 7β-hydroxy bile acids. uniprot.orguniprot.org
Microbial HSDHs in the gut can modify the structure of primary bile acids, leading to the formation of secondary bile acids. nih.gov These modifications can significantly alter the signaling properties of the bile acids. nih.gov
Cytochrome P450 (CYP) Mediated Biotransformations
Thiolysis Reactions within Bile Acid Biosynthesis Research
Thiolysis is a critical step in the final stages of bile acid synthesis, specifically in the peroxisomal β-oxidation of the cholesterol side chain. imrpress.comontosight.ai After a series of oxidative steps, a 3-ketoacyl-CoA intermediate is formed. frontiersin.org A thiolase enzyme then catalyzes the cleavage of this intermediate, releasing propionyl-CoA and the CoA ester of a C24 bile acid, such as choloyl-CoA or chenodeoxycholoyl-CoA. imrpress.comfrontiersin.orgontosight.ai
The thiolysis of 3α,7α,12α-trihydroxy-5β-cholan-24-one-CoA, for instance, yields choloyl-CoA and propionyl-CoA. ontosight.ai Similarly, the thiolysis of 3α,7α-dihydroxy-5β-cholan-24-one-CoA produces chenodeoxycholoyl-CoA and propionyl-CoA. ontosight.ai These reactions are essential for the formation of the mature C24 bile acids. ontosight.ai
Investigation of Conjugation Pathways (e.g., Taurine (B1682933) Conjugation)
Before being secreted into the bile, primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine. researchgate.netwikipedia.orgelsevier.es This conjugation process increases the water solubility of the bile acids and is essential for their function in fat digestion. elsevier.es The reaction occurs in two steps, catalyzed by bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAT). mdpi.com
BACS first activates the bile acid by forming a CoA thioester. researchgate.netimrpress.com Then, BAT catalyzes the transfer of the bile acid from CoA to either glycine or taurine. mdpi.com In humans, the ratio of glycine- to taurine-conjugated bile acids is approximately 3:1. elsevier.es Taurine-conjugated bile acids are more soluble and have a lower pKa than their glycine-conjugated counterparts, which can affect their emulsification properties. pnas.org The availability of taurine in the liver can influence the ratio of taurine to glycine conjugation. pnas.org
Analysis of Adaptive Metabolic Pathways in Research Models Responding to Bile Acid Modulation
The composition and size of the bile acid pool are tightly regulated, and alterations in this pool can trigger adaptive metabolic responses. diabetesjournals.orgnih.gov Bile acids act as signaling molecules that activate nuclear receptors, most notably the farnesoid X receptor (FXR), and G-protein coupled receptors like TGR5. pnas.orgnih.gov
Activation of FXR in the intestine by bile acids leads to the production of fibroblast growth factor 15/19 (FGF15/19), which travels to the liver and represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. pnas.org This negative feedback loop is a key mechanism for maintaining bile acid homeostasis. pnas.org
Studies in research models, such as germ-free mice or animals treated with antibiotics, have shown that the gut microbiota plays a crucial role in modulating bile acid metabolism. pnas.org The absence or alteration of gut bacteria leads to a significant increase in taurine-conjugated bile acids and a decrease in secondary bile acids. pnas.org These changes in the bile acid profile can have profound effects on host metabolism, including lipid and glucose homeostasis. pnas.orgpnas.org For example, modulation of the bile acid pool has been shown to affect the expression of genes involved in lipid metabolism (e.g., Pparγ, Angptl4) and cholesterol metabolism (e.g., Abcg5/8). pnas.org Furthermore, bile acids can influence energy expenditure by activating TGR5 in brown adipose tissue, leading to increased thermogenesis. diabetesjournals.org
Structure Activity Relationship Sar Studies and Molecular Recognition in Chemical Biology
Rational Design and Synthesis of Cholan-24-ol Derivatives as Chemical Probes
The rational design of this compound derivatives involves targeted modifications of its core structure to create molecules with specific properties for probing biological systems. The synthesis process often starts from naturally abundant bile acids, such as cholic acid or hyodeoxycholic acid. wgtn.ac.nzresearchgate.net
A key synthetic strategy involves the one-carbon degradation of the side chain of C24 bile acids to produce 24-nor-cholane derivatives, which are structurally analogous to this compound. researchgate.netdoaj.org This process can involve treating formylated bile acids with sodium nitrite (B80452) in a mixture of trifluoroacetic anhydride (B1165640) and trifluoroacetic acid, which results in 24-nor-23-nitriles via a Beckmann rearrangement. These nitriles can then be hydrolyzed to the corresponding nor-bile acids. researchgate.netdoaj.org
Further modifications are made to introduce various functional groups to the steroidal nucleus or the side chain. For example, derivatives such as 6β-ethyl-3α,7β-dihydroxy-5β-cholan-24-ol (EUDCOH) and 6α-ethyl-3α, 7α-dihydroxy-24-nor-5β-cholan-23-ol (NorECDCOH or BAR502) have been synthesized to serve as specific ligands for bile acid receptors. acs.orgnih.govmdpi.com The synthesis of these probes allows for the systematic exploration of how changes in stereochemistry and substituent groups impact receptor binding and activation. Other synthetic approaches include the sulfation of the C-24 hydroxyl group to create compounds like sodium this compound sulfate (B86663), which has been used in olfactory research in marine species. nih.gov Additionally, coupling reactions have been employed to conjugate fibrates to the hydroxyl groups of BAR502, creating novel derivatives for study. frontiersin.org
Elucidation of Ligand-Receptor Interactions (e.g., Farnesoid X Receptor (FXR), G-protein coupled bile acid receptor 1 (GP-BAR1)) using this compound Derivatives
Derivatives of the cholane (B1240273) scaffold are instrumental in decoding the interactions between ligands and key bile acid receptors like the Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GP-BAR1, also known as TGR5). frontiersin.org These receptors are crucial regulators of metabolic and inflammatory pathways. frontiersin.orgnih.gov By synthesizing and testing a library of cholane derivatives, researchers have identified compounds with varying selectivity and potency, shedding light on the structural requirements for receptor activation and antagonism. acs.orgnih.gov
For instance, studies have identified specific this compound derivatives as novel ligands for these receptors. acs.orgnih.gov The compound 6β-ethyl-3α,7β-dihydroxy-5β-cholan-24-ol (also known as BAR501) was identified as a selective GPBAR1 activator, while the related 6α-ethyl-3α, 7α-dihydroxy-24-nor-5β-cholan-23-ol (BAR502) acts as a dual agonist for both FXR and GPBAR1. mdpi.comaai.org
Structure-activity relationship studies have revealed key molecular features governing receptor selectivity. The removal of the hydroxyl group at the C-3 position on certain bile acid scaffolds can abolish GPBAR1 activity while retaining FXR activation. frontiersin.orgresearchgate.net Conversely, introducing an epoxy functional group onto the hyodeoxycholic acid (HDCA) and lithocholic acid (LCA) scaffold is a strategy for creating potent and selective GPBAR1 agonists. rsc.org This systematic modification and pharmacological characterization have led to the discovery of compounds with tailored activities, from potent dual agonists like INT-767 to highly selective FXR agonists such as TC-100 (3α,7α,11β-Trihydroxy-6α-ethyl-5β-cholan-24-oic Acid). nih.govresearchgate.net
Table 1: Activity of this compound Derivatives on FXR and GP-BAR1 Receptors
| Compound Name | Structure/Modification | Target Receptor(s) | Activity | Reference |
|---|---|---|---|---|
| BAR501 (6β-Ethyl-3a,7b-dihydroxy-5b-cholan-24-ol) | Derivative of this compound | GPBAR1 | Selective Agonist | aai.org |
| BAR502 (6α-ethyl-3α, 7α-dihydroxy-24-nor-5β-cholan-23-ol) | Nor-cholane derivative | FXR and GPBAR1 | Dual Agonist | mdpi.comresearchgate.net |
| INT-767 (6α-ethyl-3α,7α,23-trihydroxy-24-nor-5β-cholan-23-sulfate) | 23-sulfate derivative | FXR and GPBAR1 (TGR5) | Potent Dual Agonist | nih.gov |
| TC-100 (3α,7α,11β-Trihydroxy-6α-ethyl-5β-cholan-24-oic Acid) | C-11β hydroxy modification | FXR | Potent and Highly Selective Agonist | researchgate.net |
| 3β-azido-6α-ethyl-7α-hydroxy-5β-cholan-24-oic acid | C-3 azido (B1232118) modification | FXR | Potent and Selective Agonist | frontiersin.org |
Investigation of Molecular Permeability and Absorption Modulation for Research Purposes
The cholane framework is also utilized in studies aimed at understanding and modulating molecular permeability and absorption. A series of O-propanoyl derivatives of 5β-cholan-24-oic acid were synthesized and evaluated as potential drug absorption modifiers. nih.gov These studies investigate how specific chemical modifications to the cholane structure can influence the passage of molecules across biological barriers, such as the skin or the intestinal wall. The research provides insights into designing molecules for enhanced bioavailability, a critical aspect of drug development. nih.gov General principles of drug design suggest that properties like a lower number of rotatable bonds and a limited polar surface area are associated with a higher probability of good oral bioavailability. uniroma1.it
To understand the drivers of permeability and absorption, researchers correlate the chemical structures of this compound derivatives with calculated molecular descriptors. nih.gov Lipophilicity, often expressed as logP, and the topological polar surface area (PSA) are two of the most critical descriptors. iapchem.orgnumberanalytics.com Lipophilicity describes a molecule's affinity for fatty, non-polar environments and is crucial for crossing cell membranes, while PSA quantifies the surface area of a molecule occupied by polar atoms (primarily oxygen and nitrogen) and is related to hydrogen bonding capacity and solubility. iapchem.orgnumberanalytics.com
For a series of propanoyloxy derivatives of 5β-cholan-24-oic acid, researchers calculated descriptors such as hydrophobicity (log P), solubility (log S), and PSA. nih.gov They found that these descriptors are directly influenced by the number and position of the propanoyloxy groups on the steroid nucleus. This allows for the establishment of quantitative structure-activity relationships (QSAR), where the biological effect (e.g., skin penetration enhancement) can be predicted based on the chemical structure and its calculated properties. nih.gov Generally, a balance is required; high lipophilicity can improve membrane permeability but decrease aqueous solubility, while high polarity enhances solubility but can hinder passage across lipid bilayers. iapchem.org
Table 2: Calculated Molecular Descriptors for Cholan-24-oic Acid Derivatives
| Compound Type | Key Structural Feature | Calculated Descriptor | Significance in Research | Reference |
|---|---|---|---|---|
| O-propanoyl derivatives of 5β-cholan-24-oic acid | Ester groups at various positions | Lipophilicity (log P) | Correlates with hydrophobicity and potential for membrane interaction. | nih.gov |
| O-propanoyl derivatives of 5β-cholan-24-oic acid | Ester groups at various positions | Polar Surface Area (PSA) | Predicts transport properties and potential for hydrogen bonding. | nih.gov |
| General Drug Candidates | Number of Rotatable Bonds | Flexibility | Fewer than 10 rotatable bonds is favorable for oral bioavailability. | uniroma1.it |
| General Drug Candidates | Number of H-bond donors/acceptors | Polarity | Fewer than 12 total is favorable for oral bioavailability. | uniroma1.it |
Studies on Growth-Promoting Activities of Norcholane Analogs in Plant Systems
Interestingly, analogs of this compound, specifically those of the 24-norcholane type, have been investigated for their biological activity in plant systems. mdpi.comnih.gov This research falls under the study of brassinosteroids, a class of polyhydroxylated sterol plant hormones that regulate a wide array of developmental processes, including cell division, elongation, and responses to stress. mdpi.comnih.gov Synthetic brassinosteroid analogs with a 24-norcholane structure have been designed and evaluated for their ability to promote plant growth, often using the rice lamina inclination test (RLIT) as a bioassay. researchgate.netmdpi.com
These structure-activity relationship studies have yielded detailed insights. For example, the stereochemistry at the C22 position and the nature of substituents on the side chain and the steroid rings significantly influence bioactivity. mdpi.comnih.gov Some synthetic 24-norcholane analogs, such as those with a C22(S) configuration or specific benzoate (B1203000) ester modifications, have shown growth-promoting activities comparable to or even exceeding that of brassinolide (B613842), one of the most active natural brassinosteroids. mdpi.comresearchgate.netmdpi.com Docking studies suggest that these analogs interact with the plant steroid receptor complex (BRI1-BAK1), with hydrophobic interactions and hydrogen bonding being crucial for ligand recognition and activity. mdpi.comnih.gov This research highlights the potential of norcholane analogs as candidates for agricultural applications to improve plant growth and stress tolerance. nih.govnih.gov
Table 3: Growth-Promoting Activity of 24-Norcholane Analogs in Plant Bioassays
| Analog Type | Key Structural Feature | Bioassay | Key Finding | Reference |
|---|---|---|---|---|
| 24-nor-5α-cholan type analogs | C22(S) configuration | Rice Lamina Inclination Test (RLIT) | Showed higher activity than the corresponding R epimer. | mdpi.comnih.gov |
| 24-nor-5α-cholan type analogs | Monobenzoylated derivatives in the side chain | Rice Lamina Inclination Test (RLIT) | Exhibited high activity, comparable to the natural hormone brassinolide. | mdpi.comnih.gov |
| 24-norcholane analogs conjugated at C-3 | Benzoate groups at C-3 | Rice Lamina Inclination Test (RLIT) | Showed higher activity than brassinolide at low concentrations (10⁻⁸–10⁻⁷ M). | mdpi.comresearchgate.net |
| 24-nor-5β-cholane type analogs | 23-benzoate function in the side chain | Rice Lamina Inclination Test (RLIT) | A diastereoisomeric mixture was more active than brassinolide at low concentrations. | mdpi.com |
| 24-norcholane 22(S)-23-dihydroxy analogs | Application to Arabidopsis thaliana | Drought Stress Tolerance | Enhanced plant survival and tolerance to water deficit. | nih.gov |
Compound Index
Research Applications and Future Directions for Cholan 24 Ol Chemistry
Development of Reference Standards for Advanced Bile Acid Metabolite Analysis
The accurate quantification and identification of bile acids in complex biological matrices such as serum, urine, and feces are critical for diagnosing and monitoring various metabolic and liver diseases. nih.gov However, the vast structural diversity of bile acids, which includes numerous isomers and conjugates, presents a significant analytical challenge. nih.gov The lack of commercially available, high-purity reference standards for many bile acid metabolites has been a consistent bottleneck, hindering comprehensive analysis, especially for unusual or low-abundance species detected by sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net
To address this gap, Cholan-24-ol and its derivatives have been utilized as indispensable tools in analytical chemistry.
Internal and Recovery Standards: 5β-Cholan-24-ol has been employed as a recovery standard in the gas chromatography-mass spectrometry (GC-MS) analysis of faecal biomarkers. plos.org Its addition to samples before extraction allows researchers to accurately calculate the efficiency of the extraction process and correct for any loss of analytes, ensuring the final quantified amounts are reliable. plos.org Similarly, chemically synthesized derivatives, such as 7β,12β-dihydroxy-5β-cholan-24-oic acid, have been developed specifically for use as internal standards in the gas chromatographic determination of bile acids in urine. nih.gov These standards are ideal because they share chemical properties with the target analytes but have distinct retention times, allowing for clear separation and precise quantification. nih.gov
Synthesis of Novel Standards: Researchers have actively synthesized a range of this compound derivatives to serve as reference standards for previously unquantifiable bile acids. For instance, the synthesis of 3α,11α-dihydroxy-5β-cholan-24-oic acid and 3α,7α,11α-trihydroxy-5β-cholan-24-oic acid has made these compounds available as standards for use in biliary bile acid analysis. acs.orgresearchgate.net The availability of such standards is crucial for validating analytical methods and ensuring the accurate identification of these compounds in clinical or research samples. acs.org
The development of these standards is a foundational step for improving diagnostic methods and advancing research into the bile acid metabolome.
Utilization of the Cholan Scaffold for Novel Chemical Entity Exploration in Medicinal Chemistry Research
The rigid, steroidal backbone of the cholane (B1240273) molecule provides a versatile and privileged scaffold for the design and synthesis of novel therapeutic agents. researchgate.net Medicinal chemists leverage this structure, modifying its functional groups and side chain to create derivatives with high affinity and selectivity for specific biological targets, particularly nuclear receptors and G-protein coupled receptors that are modulated by bile acids. researchgate.netunipg.it
Targeting Farnesoid X Receptor (FXR): FXR is a key regulator of bile acid, lipid, and glucose metabolism, making it a prime target for treating diseases like non-alcoholic steatohepatitis (NASH) and cholestasis. acs.orgfrontiersin.org The cholane scaffold has been instrumental in developing potent FXR agonists. By introducing a hydroxyl group at the C11β position of the 5β-cholan-24-oic acid structure, researchers developed TC-100, a highly selective and potent FXR agonist. acs.org Further modifications, such as the addition of an ethyl group at the 6β position to create 6β-ethyl-3α,7β-dihydroxy-5β-cholan-24-ol (EUDCOH), have yielded novel ligands for both FXR and another important bile acid receptor, GP-BAR1. unipg.itacs.org
Development of Anticancer Agents: The cholane scaffold has also been explored for its potential in oncology. frontiersin.org Scientists have synthesized libraries of bile acid derivatives and tested their activity against various human cancer cell lines. researchgate.net For example, novel piperazinyl derivatives of 3α,7β-dihydroxy-5β-cholan-24-amide and 3α,7α-dihydroxy-5β-cholan-24-amide demonstrated significant pro-apoptotic activity in glioblastoma, multiple myeloma, and colon cancer cells. researchgate.netfrontiersin.org
Other Therapeutic Applications: Derivatives of 5β-cholan-24-oic acid have been synthesized and evaluated as potential drug absorption modifiers, which could enhance the delivery of other therapeutic compounds. nih.gov The inherent biological activity and modifiable structure of the cholane scaffold make it a continuing focus of drug discovery programs aimed at a wide range of diseases. ontosight.aifrontiersin.org
| Derivative Name | Modification on Cholan Scaffold | Therapeutic Target/Application | Reference |
|---|---|---|---|
| 3α,7α,11β-trihydroxy-6α-ethyl-5β-cholan-24-oic acid (TC-100) | C11β-OH, C6α-ethyl | Selective FXR Agonist | acs.org |
| 6β-ethyl-3α,7β-dihydroxy-5β-cholan-24-ol (EUDCOH) | C6β-ethyl, C7β-OH, C24-ol | FXR and GP-BAR1 Ligand | unipg.itacs.org |
| N-[4N-cinnamylpiperazin-1-yl]-3α,7β-dihydroxy-5β-cholan-24-amide | C24-amide linkage to cinnamylpiperazine | Anticancer (Pro-apoptotic) | researchgate.netfrontiersin.org |
| Propanoyloxy derivatives of 5β-cholan-24-oic acid | O-propanoyl groups | Drug Absorption Modifier | nih.gov |
Contributions to Fundamental Research in Bile Acid Biology and Metabolism
This compound is a naturally occurring secondary bile alcohol, a product of the metabolic activity of intestinal bacteria on primary bile acids synthesized in the liver. ontosight.ai The study of this compound and its related metabolites provides fundamental insights into the complex interplay between host and gut microbiota, as well as the broader physiological roles of bile acids.
Role in Digestion and Metabolism: While considered less effective detergents than their bile acid counterparts, bile alcohols like this compound still contribute to the emulsification and absorption of dietary fats and fat-soluble vitamins. ontosight.ai Studying these compounds helps to build a complete picture of lipid digestion. Furthermore, as signaling molecules, bile acids and their metabolites, including derivatives of the cholane scaffold, are known to activate nuclear receptors like FXR, PXR, and VDR, which regulate gene expression involved in lipid, glucose, and energy metabolism. frontiersin.orgnih.govnih.gov
Understanding Atypical Metabolic Pathways: The analysis of unusual bile acids, many of which are based on the cholan-24-oic acid structure, is crucial for understanding metabolic processes during early life and in certain disease states. For example, various tetrahydroxy-cholan-24-oic acids have been identified as fetal-specific bile acids, suggesting the presence of alternative biosynthetic pathways during development. karger.comjst.go.jpnih.govnih.gov The characterization of these metabolites, often identified as hydroxylated derivatives of cholic or chenodeoxycholic acid, provides a deeper understanding of liver function and metabolic maturation. nih.govresearchgate.net
Integration of Computational Chemistry and Molecular Modeling in this compound Research
Computational chemistry and molecular modeling have become indispensable tools in modern chemical and biological research, allowing scientists to simulate and predict the behavior of molecules at an atomic level. anu.edu.augoogle.comamazon.com These techniques are increasingly applied to the study of this compound and its derivatives to accelerate drug discovery and to understand complex biological interactions. kallipos.gr
Predicting Physicochemical Properties: Computational methods are used to calculate key properties of newly synthesized this compound derivatives. Parameters such as lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA) can be predicted before a compound is even synthesized, helping to prioritize candidates with favorable drug-like properties. nih.gov
Elucidating Receptor-Ligand Interactions: Molecular docking is a powerful computational technique used to predict the binding orientation of a ligand (like a this compound derivative) within the active site of a target protein (like FXR). mdpi.com For example, docking studies of various hydroxyl-containing derivatives of a bile acid scaffold into the FXR crystal structure revealed that substitutions at the C11β position could form an additional hydrogen bond with a key amino acid residue (Leu284), explaining the observed high selectivity. researchgate.net Similarly, modeling of the vitamin D receptor (VDR) binding pocket has helped to explain why it preferentially binds certain bile acids over others based on their shape. nih.gov
Guiding Drug Design: By providing a detailed, 3D view of how a molecule interacts with its target, molecular modeling guides the rational design of more potent and selective drugs. mdpi.com It allows medicinal chemists to visualize how modifications to the cholane scaffold might improve binding affinity or alter the pharmacological profile, thereby streamlining the synthetic effort and focusing on the most promising candidates. researchgate.net
| Computational Technique | Application | Finding/Insight | Reference |
|---|---|---|---|
| Property Calculation (logP, logS, PSA) | Characterize novel 5β-cholan-24-oic acid derivatives | Predicted drug-like properties to assess potential as absorption modifiers. | nih.gov |
| Molecular Docking | Study binding of bile acid derivatives to the Farnesoid X Receptor (FXR) | Identified that a C11β-hydroxyl group forms a key hydrogen bond, enhancing selectivity. | researchgate.net |
| Molecular Modeling | Investigate the Vitamin D Receptor (VDR) binding pocket | Revealed that the pocket's "curved" shape accommodates bent bile acids but not planar ones. | nih.gov |
| ADME Profiling | Assess the druggability of potential therapeutic agents | Predicts pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
